molecular formula C20H19N3O5S2 B2899864 Methyl 4-(2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamido)benzoate CAS No. 1105227-45-9

Methyl 4-(2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamido)benzoate

货号: B2899864
CAS 编号: 1105227-45-9
分子量: 445.51
InChI 键: PEKRZOJMRYTZCW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 4-(2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamido)benzoate is a synthetic organic compound designed for research applications, featuring a thiazole core—a privileged scaffold in medicinal chemistry. The thiazole ring is a well-known pharmacophore present in numerous FDA-approved drugs and is associated with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties . This particular molecule integrates the thiazole ring with a methylsulfonylphenyl group and a methyl benzoate ester, suggesting potential as a multi-targeting agent for high-throughput screening and hit-to-lead optimization campaigns. Its structure is characteristic of molecules that target enzyme active sites, and it may serve as a key intermediate in the synthesis of more complex bioactive molecules. Researchers can utilize this compound in the development of novel therapeutic agents, as a standard in analytical chemistry, or as a building block in organic synthesis. This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic use.

属性

IUPAC Name

methyl 4-[[2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S2/c1-28-19(25)13-3-5-14(6-4-13)21-18(24)11-16-12-29-20(23-16)22-15-7-9-17(10-8-15)30(2,26)27/h3-10,12H,11H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKRZOJMRYTZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Methyl 4-(2-(2-((ethoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate (CAS: 946284-80-6)

  • Structure: Shares the methyl benzoate and thiazole-acetamido backbone but substitutes the methylsulfonylphenyl group with an ethoxycarbonylamino moiety.
  • Molecular Weight : 363.4 g/mol (vs. estimated ~432 g/mol for the target compound) .
  • Key Differences : The ethoxycarbonyl group is less polar than the methylsulfonylphenyl group, which may reduce solubility in polar solvents but enhance membrane permeability.

Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d)

  • Structure : Contains a thiazole linked to a ureido group and piperazine-acetate chain.
  • Molecular Weight : 548.2 g/mol (higher than the target compound due to the piperazine and trifluoromethyl groups) .
  • Key Differences : The ureido and piperazine moieties introduce hydrogen-bonding capacity and basicity, contrasting with the target compound’s sulfonamide and neutral thiazole.

Compounds with Alternative Heterocyclic Cores

Quinoline-Piperazine Derivatives (C1–C7)

  • Structure: Methyl benzoate linked to quinoline-piperazine-carbonyl systems with halogen, methoxy, or trifluoromethyl substituents .
  • Molecular Weights : ~450–550 g/mol (comparable to the target compound).
  • Key Differences: Quinoline’s aromaticity and piperazine’s flexibility may enhance π-π stacking and solubility, whereas the thiazole in the target compound offers a smaller, more rigid heterocycle.

1,2,4-Triazole Derivatives (7–9)

  • Structure : Sulfonylphenyl-substituted triazoles in equilibrium with thione tautomers .
  • Key Differences : Triazoles exhibit tautomerism (absent in thiazoles), affecting electronic properties and stability. IR spectra confirm C=S stretching (1247–1255 cm⁻¹) and lack of S-H bands (~2500–2600 cm⁻¹) .

Substituent Effects on Bioactivity and Physicochemical Properties

Sulfonamide vs. Sulfonylurea Groups

  • Sulfonamide (Target Compound) : Common in pharmaceuticals (e.g., antibacterial agents) due to hydrogen-bonding and target interactions.
  • Sulfonylurea (e.g., Metsulfuron Methyl) : Herbicidal activity via acetolactate synthase inhibition . The sulfonylurea group introduces additional nitrogen-based basicity compared to sulfonamides.

Halogen vs. Methylsulfonyl Substituents

  • Halogenated Derivatives (C2–C4) : Bromo, chloro, and fluoro groups enhance lipophilicity and metabolic stability .

Comparative Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Heterocycle Key Substituent Molecular Weight (g/mol) Key Spectral Data
Target Compound Thiazole Methylsulfonylphenyl ~432 N/A
Methyl 4-(2-(2-((ethoxycarbonyl)amino)... Thiazole Ethoxycarbonyl 363.4 N/A
C1 (Quinoline-piperazine) Quinoline Phenyl ~450–550 1H NMR, HRMS
10d (Piperazine-thiazole) Thiazole Trifluoromethylureido 548.2 ESI-MS: 548.2 [M+H]+

Table 2: Functional Group Impact

Functional Group Example Compound Key Properties
Sulfonamide Target Compound Enhances polarity, hydrogen-bonding
Sulfonylurea Metsulfuron Methyl Herbicidal activity, basicity
Ethoxycarbonyl CAS 946284-80-6 Moderate polarity, metabolic stability
Trifluoromethyl 10d High electronegativity, metabolic resistance

常见问题

Q. Q1. What are the key synthetic strategies for Methyl 4-(2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamido)benzoate, and how can reaction conditions be optimized?

A1. The synthesis typically involves multi-step routes:

  • Thiazole Ring Formation : Condensation of thiourea derivatives with α-halo ketones or esters under basic conditions (e.g., KOH/EtOH) to form the thiazole core .
  • Amide Coupling : The thiazole-acetic acid intermediate is coupled with methyl 4-aminobenzoate using coupling agents like HATU or EDCI, with DMF as a solvent .
  • Sulfonylation : Introduction of the methylsulfonyl group via nucleophilic substitution on a nitro precursor, followed by reduction and sulfonation .
    Optimization Tips :
  • Monitor reaction progress via TLC or HPLC to minimize side products .
  • Adjust pH (e.g., using triethylamine) to enhance coupling efficiency .

Q. Q2. How should researchers characterize the structural and electronic properties of this compound?

A2. Use a combination of spectroscopic and computational methods:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm connectivity of the thiazole, acetamido, and benzoate groups .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding involving the methylsulfonyl group) .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or binding affinity .

Advanced Research Questions

Q. Q3. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound in anticancer or antimicrobial assays?

A3. Key approaches include:

  • Analog Synthesis : Modify substituents on the thiazole (e.g., replace methylsulfonyl with cyano or trifluoromethyl) and test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) .
  • Enzyme Inhibition Assays : Evaluate interactions with kinases (e.g., EGFR) or microbial targets (e.g., dihydrofolate reductase) using fluorescence polarization or SPR .
  • Pharmacophore Modeling : Identify critical moieties (e.g., thiazole NH for hydrogen bonding) using software like Schrödinger .

Q. Q4. How can researchers resolve contradictions in biological activity data across studies?

A4. Contradictions often arise from assay variability or impurity effects. Mitigation strategies:

  • Standardize Assays : Use validated cell lines (e.g., ATCC-certified) and control compounds (e.g., doxorubicin for cytotoxicity) .
  • Purity Verification : Confirm compound purity (>95%) via HPLC-MS before testing .
  • Dose-Response Analysis : Generate full dose-response curves (IC50_{50}, MIC) to account for potency thresholds .

Q. Q5. What are the best practices for investigating the compound’s metabolic stability and toxicity in preclinical models?

A5. Follow a tiered approach:

  • In Vitro Metabolism : Use liver microsomes (human/rodent) to assess CYP450-mediated degradation .
  • In Vivo Toxicity : Conduct acute toxicity studies in rodents (OECD 423 guidelines) with histopathology and serum biochemistry .
  • Reactive Metabolite Screening : Trap electrophilic intermediates (e.g., glutathione adducts) via LC-MS/MS .

Q. Q6. How can researchers leverage computational tools to predict off-target interactions or solubility issues?

A6. Computational workflows:

  • Molecular Docking : Use AutoDock Vina to screen against off-targets (e.g., hERG channel) .
  • Solubility Prediction : Apply QSPR models in ACD/Percepta to optimize logP (target <3) via ester-to-carboxylic acid derivatization .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability and blood-brain barrier penetration .

Safety and Handling

  • Toxicity : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, lab coat) and work in a fume hood .
  • Storage : Store at -20°C in airtight containers under nitrogen to prevent hydrolysis of the ester group .

Future Research Directions

  • Target Identification : Use CRISPR-Cas9 screening to identify novel biological targets .
  • Prodrug Development : Mask the benzoate ester as a tertiary amide to enhance oral bioavailability .
  • Polypharmacology : Explore dual kinase-microbial target inhibition via hybrid scaffold design .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。